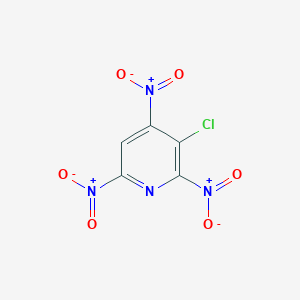![molecular formula C21H18O2 B14177678 6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-83-9](/img/structure/B14177678.png)
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound belonging to the class of naphthopyrans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of palladium-catalyzed reverse hydrogenolysis, which is a waste-free approach for synthesizing functionalized naphthopyrans .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of commercially available catalysts and reagents, along with optimized reaction conditions, is crucial for efficient production. Techniques such as flash chromatography and NMR spectroscopy are employed to confirm the chemical structure and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism by which 6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its cytotoxic effects may be mediated through the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival . Molecular docking studies help elucidate these interactions, providing insights into the compound’s mode of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthopyrans and related derivatives, such as:
- Naphtho[2,3-b]furan-4,9-dione
- Naphtho[2,3-c]thiophene-4,9-dione
Uniqueness
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
923026-83-9 |
|---|---|
Fórmula molecular |
C21H18O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
6,8-dimethyl-10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C21H18O2/c1-13-8-14(2)16-10-17-19(11-23-12-20(17)22)21(18(16)9-13)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
Clave InChI |
UUDSGAWEMWVTPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C3C(=C(C2=C1)C4=CC=CC=C4)COCC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
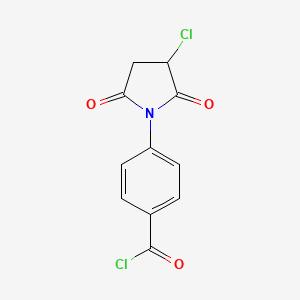
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
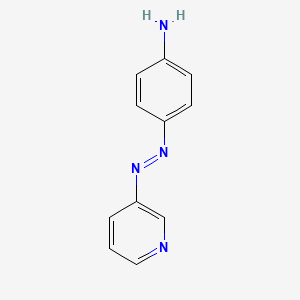


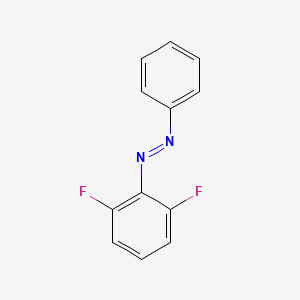
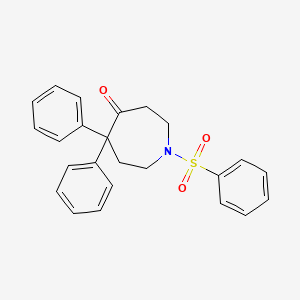
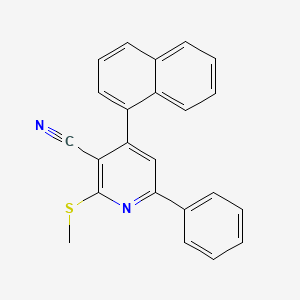
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)

